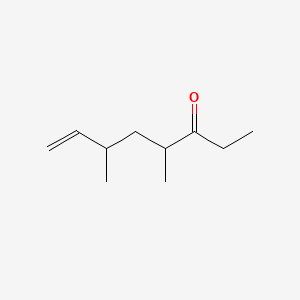

7-Octen-3-one, 4,6-dimethyl-

Description

Contextualization of Branched Unsaturated Ketones in Organic Chemistry

Branched unsaturated ketones are a significant class of organic compounds characterized by a ketone functional group and a carbon-carbon double bond within a branched carbon skeleton. acs.orgchemicals.co.uk These structural motifs are found in various natural products and bioactive molecules. acs.org In organic synthesis, they serve as versatile building blocks for the construction of more complex molecular architectures due to the reactivity of both the carbonyl group and the alkene moiety. acs.org The synthesis of α-branched α,β-unsaturated ketones and β-branched β,γ-unsaturated ketones presents distinct synthetic challenges and has been an area of active research. acs.orgresearchgate.net These compounds have applications in the fragrance industry and as intermediates in the preparation of pharmaceuticals. google.comontosight.ai

Nomenclature, Isomerism, and Stereochemical Considerations for 7-Octen-3-one, 4,6-dimethyl-

The systematic IUPAC name for this compound is 4,6-dimethyloct-7-en-3-one. uni.lu The structure contains two stereocenters at positions 4 and 6, which gives rise to the possibility of four stereoisomers: (4R,6R), (4S,6S), (4R,6S), and (4S,6R). The specific spatial arrangement of the methyl groups at these chiral centers significantly influences the molecule's properties and biological activity. The position of the double bond can also vary, leading to constitutional isomers such as (E)-4,6-dimethyl-4-octen-3-one and (Z)-4,6-dimethyl-4-octen-3-one. nih.govnih.gov

Table 1: Physicochemical Properties of 7-Octen-3-one, 4,6-dimethyl- and Related Isomers

| Property | Value | Source |

| 7-Octen-3-one, 4,6-dimethyl- | ||

| Molecular Formula | C10H18O | uni.lu |

| Molecular Weight | 154.25 g/mol | uni.lu |

| InChIKey | BOBHRIZDBFPAKV-UHFFFAOYSA-N | uni.lu |

| (E)-4,6-dimethyl-4-octen-3-one | ||

| Molecular Formula | C10H18O | nih.gov |

| Molecular Weight | 154.25 g/mol | nih.gov |

| InChIKey | MPPFPNPXTYYJBQ-VQHVLOKHBE | chemsynthesis.com |

| (Z)-4,6-dimethyl-4-octen-3-one | ||

| Molecular Formula | C10H18O | nih.gov |

| Molecular Weight | 154.25 g/mol | nih.gov |

| InChIKey | MPPFPNPXTYYJBQ-CLFYSBASSA-N | nih.gov |

This table is interactive. Click on the headers to sort the data.

Historical Overview of Research on Related Octenone Structures

Research into octenone structures has a history rooted in the study of natural products and pheromones. For instance, 1-octen-3-one (B146737) is a well-known compound responsible for the characteristic "metallic" or "mushroom-like" odor and has been identified in various organisms. wikipedia.orgresearchgate.netmdpi.com Another related compound, (E)-4,6-dimethyl-4-octen-3-one, also known as manicone, has been synthesized and studied as an insect pheromone. acs.org The defensive secretions of certain arachnids have also been found to contain acyclic ketones, including isomers of dimethyl-octen-one. pnas.org The synthesis and olfactory properties of optically active dimethyl octenone isomers have been explored, highlighting the importance of stereochemistry in fragrance chemistry. researchgate.net

Current Research Landscape and Emerging Academic Interests

Current research on branched unsaturated ketones is focused on developing novel and efficient synthetic methodologies. This includes transition-metal-catalyzed reactions, such as chromium-catalyzed cross-coupling and rhodium-catalyzed allylic alkylation, to achieve high chemo- and regioselectivity. acs.orgorganic-chemistry.org There is also significant interest in the biological activities of these compounds, with studies exploring their potential as antifungal agents and their role in the flavor and fragrance industry. sioc-journal.cn The investigation of volatile organic compounds from natural sources, such as plants and microorganisms, continues to reveal new octenone structures and their ecological significance. researchgate.net

Identification of Key Research Gaps and Future Academic Trajectories

Despite the progress made, several research gaps remain. A significant area for future investigation is the comprehensive stereoselective synthesis of all possible stereoisomers of 7-Octen-3-one, 4,6-dimethyl- to enable a thorough evaluation of their individual biological activities and sensory properties. The precise biosynthetic pathways leading to this and related compounds in natural sources are not fully elucidated and warrant further study. Moreover, the exploration of the full range of chemical transformations possible for 7-Octen-3-one, 4,6-dimethyl- could lead to the discovery of novel derivatives with valuable applications. A deeper understanding of the structure-activity relationships, particularly how the stereochemistry influences biological function and odor perception, will be crucial for targeted applications in areas such as agriculture and perfumery.

Structure

3D Structure

Properties

CAS No. |

63323-26-2 |

|---|---|

Molecular Formula |

C10H18O |

Molecular Weight |

154.25 g/mol |

IUPAC Name |

4,6-dimethyloct-7-en-3-one |

InChI |

InChI=1S/C10H18O/c1-5-8(3)7-9(4)10(11)6-2/h5,8-9H,1,6-7H2,2-4H3 |

InChI Key |

BOBHRIZDBFPAKV-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)C(C)CC(C)C=C |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Transformations of 7 Octen 3 One, 4,6 Dimethyl

Stereoselective and Enantioselective Synthesis of 7-Octen-3-one, 4,6-dimethyl-

The presence of two stereocenters at the C4 and C6 positions of 7-Octen-3-one, 4,6-dimethyl- requires precise control over the stereochemical outcome of the synthetic reactions to obtain specific stereoisomers. This is crucial in fields such as fragrance and pharmaceutical industries where the biological activity of a molecule is often dependent on its stereochemistry.

Chiral Catalyst Development for Asymmetric Synthesis

The asymmetric synthesis of β,γ-unsaturated ketones has been a subject of intensive research. nih.gov The development of chiral catalysts is at the forefront of these efforts, enabling the production of enantiomerically enriched compounds from prochiral starting materials. For the synthesis of 7-Octen-3-one, 4,6-dimethyl-, a chiral catalyst could be employed to control the formation of one or both of the stereocenters at C4 and C6.

One promising approach involves the use of copper-based catalysts with chiral ligands. For instance, copper-catalyzed asymmetric conjugate addition of an organometallic reagent to an appropriate α,β-unsaturated precursor could establish the stereocenter at C4. Subsequent stereoselective methylation at the C6 position would then complete the carbon skeleton. The choice of the chiral ligand is critical for achieving high enantioselectivity. Ligands such as those derived from BINOL (1,1'-bi-2-naphthol) or BOX (bis(oxazoline)) have been shown to be effective in a variety of asymmetric transformations.

| Catalyst System | Chiral Ligand Type | Potential Application in Synthesis | Expected Selectivity |

|---|---|---|---|

| Copper(I) or Copper(II) salts | BINOL-derived phosphoramidites | Asymmetric conjugate addition to establish C4 stereocenter | High enantioselectivity (ee) |

| Rhodium or Iridium complexes | Chiral diphosphines (e.g., BINAP) | Asymmetric hydrogenation of a precursor with a C=C bond at C4-C5 | High ee |

| Organocatalysts | Chiral amines or phosphoric acids | Asymmetric Michael addition to form the C4 stereocenter | Good to high ee |

Diastereoselective Control in 7-Octen-3-one, 4,6-dimethyl- Synthesis

Once one stereocenter is established, the next challenge is to control the stereochemistry of the second stereocenter relative to the first, a concept known as diastereoselective control. This can be achieved through either substrate control, where the existing stereocenter directs the approach of the incoming reagent, or through reagent control, where a chiral reagent or catalyst selectively forms one diastereomer over the other.

In the synthesis of 7-Octen-3-one, 4,6-dimethyl-, if the C4 stereocenter is set first, its stereochemistry can influence the introduction of the methyl group at C6. For example, a directed reduction of a ketone at C6 in a precursor molecule could be influenced by a nearby stereocenter at C4, leading to a diastereoselective formation of the C6 hydroxyl group, which can then be converted to the desired methyl group.

Classical and Modern Synthetic Routes to Unsaturated Ketones

Beyond stereoselective methods, classical and modern synthetic reactions for the formation of unsaturated ketones are also applicable to the synthesis of 7-Octen-3-one, 4,6-dimethyl-. These methods provide powerful tools for constructing the carbon framework of the molecule.

Grignard Reaction Approaches and Variants

The Grignard reaction is a cornerstone of carbon-carbon bond formation. For the synthesis of 7-Octen-3-one, 4,6-dimethyl-, a Grignard reagent could be used to introduce one of the alkyl groups. A plausible retrosynthetic analysis would involve the disconnection of the C3-C4 bond, suggesting a reaction between an acyl chloride or an ester and a Grignard reagent derived from a halo-alkene.

For instance, the reaction of isovaleryl chloride with a Grignard reagent prepared from 1-bromo-2-methyl-3-butene could potentially form the desired carbon skeleton. However, a significant challenge with Grignard reactions is the potential for over-addition to esters and acid chlorides. The use of Weinreb amides as the electrophile can circumvent this issue, as the intermediate is stable and does not react further with the Grignard reagent.

| Grignard Reagent | Electrophile | Potential Product | Key Consideration |

|---|---|---|---|

| (2-methyl-3-buten-1-yl)magnesium bromide | Isovaleryl chloride | 7-Octen-3-one, 4,6-dimethyl- | Risk of over-addition and side reactions |

| (2-methyl-3-buten-1-yl)magnesium bromide | N-methoxy-N,3-dimethylbutanamide (Weinreb amide) | 7-Octen-3-one, 4,6-dimethyl- | Controlled single addition |

Aldol (B89426) Condensation Strategies and Controlled Conditions

The aldol condensation is a powerful tool for forming carbon-carbon bonds and can be used to synthesize unsaturated ketones. libretexts.orgsigmaaldrich.comwikipedia.org A directed aldol reaction between a pre-formed enolate of a ketone and an aldehyde can be a viable strategy. For the synthesis of 7-Octen-3-one, 4,6-dimethyl-, one could envision a reaction between the enolate of 3-methyl-2-butanone (B44728) and 3-methyl-4-pentenal.

Controlling the regioselectivity of the enolate formation is crucial in this approach. The use of a kinetic or thermodynamic base can favor the formation of the desired enolate. Subsequent dehydration of the aldol adduct would then yield the β,γ-unsaturated ketone. It is important to note that aldol condensations can sometimes lead to the formation of the more stable α,β-unsaturated ketone, so careful control of reaction conditions is necessary to favor the desired β,γ-isomer. libretexts.orgwikipedia.org

Oxidation of Precursor Alcohols (e.g., Citronellol Derivatives)

The oxidation of a corresponding secondary alcohol is a direct and often high-yielding method for the preparation of ketones. In the case of 7-Octen-3-one, 4,6-dimethyl-, the precursor alcohol would be 4,6-dimethyl-7-octen-3-ol. The challenge lies in the selective synthesis of this specific alcohol.

A plausible starting material for the synthesis of this precursor alcohol is citronellol, a naturally occurring monoterpenoid. mdpi.com Citronellol possesses a carbon skeleton that is closely related to the target molecule. A series of transformations, including the protection of the primary alcohol, selective oxidation of the double bond to an epoxide, followed by ring-opening with a suitable nucleophile to introduce the methyl group at C6, and subsequent modification of the functional groups could lead to the desired 4,6-dimethyl-7-octen-3-ol. The final step would be the oxidation of this secondary alcohol to the target ketone using a mild oxidizing agent such as pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation to avoid over-oxidation or rearrangement of the double bond. mdpi.com

Claisen Rearrangement in Unsaturated Ketone Formation

The Claisen rearrangement is a powerful and versatile acs.orgacs.org-sigmatropic rearrangement reaction used in organic synthesis to form carbon-carbon bonds. Specifically, the aliphatic Claisen rearrangement facilitates the conversion of an allyl vinyl ether to a γ,δ-unsaturated carbonyl compound. purechemistry.orgalmerja.com This reaction is thermally induced and proceeds through a concerted, pericyclic mechanism, often involving a chair-like transition state. masterorganicchemistry.com The formation of a stable carbonyl group in the product makes the reaction essentially irreversible. masterorganicchemistry.com

Hypothetical Reaction Scheme:

| Reactant (Allyl Vinyl Ether) | Product (γ,δ-Unsaturated Ketone) |

| 1-(1,3-dimethylpent-4-en-1-oxy)prop-1-ene | 4,6-dimethyl-7-octen-3-one |

The diastereoselectivity of the Claisen rearrangement can be influenced by the substitution pattern of the starting allyl vinyl ether and the reaction conditions. nih.gov For instance, the use of chiral organomagnesium reagents in conjunction with 2-allyloxyenones has been shown to trigger a highly diastereoselective Claisen rearrangement. nih.gov

Baylis-Hillman Reaction in Olefinic Ketone Synthesis

The Baylis-Hillman reaction is a carbon-carbon bond-forming reaction between an activated alkene and an electrophile, such as an aldehyde or a ketone, catalyzed by a nucleophile, typically a tertiary amine like DABCO (1,4-diazabicyclo[2.2.2]octane) or a phosphine. jk-sci.comorganic-chemistry.org This reaction is highly atom-economical and produces densely functionalized molecules. wikipedia.orgresearchgate.net The product of a Baylis-Hillman reaction is typically a multifunctional allylic alcohol. wikipedia.org

The synthesis of olefinic ketones, such as 7-Octen-3-one, 4,6-dimethyl-, via a direct Baylis-Hillman reaction is not a standard application, as the reaction typically yields allylic alcohols. However, the adducts from a Baylis-Hillman reaction can serve as versatile intermediates that can be subsequently transformed into olefinic ketones. For instance, the hydroxyl group of the Baylis-Hillman adduct can be oxidized to a ketone.

General Baylis-Hillman Reaction:

| Activated Alkene | Electrophile | Catalyst | Product Type |

| Methyl vinyl ketone | Aldehyde | DABCO | β-hydroxy-α-methylene ketone |

| Acrylonitrile | Aldehyde | Quinuclidine | α-cyano-β-hydroxy alkane |

| Ethyl acrylate | Ketone | Triphenylphosphine | α-carbethoxy-β-hydroxy alkane |

The reaction rate of the Baylis-Hillman reaction is notoriously slow, which is a significant limitation. wikipedia.org However, various strategies have been developed to accelerate the reaction, such as the use of specific solvents like octanol (B41247) or the addition of proton donors. organic-chemistry.org

Derivatization Strategies for Analytical and Preparative Purposes

Chemical Derivatization for Enhanced Chromatographic Separation and Detection

For the analysis of ketones like 7-Octen-3-one, 4,6-dimethyl- by gas chromatography-mass spectrometry (GC-MS), derivatization is often employed to improve volatility, thermal stability, and chromatographic behavior, as well as to enhance the sensitivity of detection. researchgate.netnih.gov

One common derivatization strategy for carbonyl compounds is methoximation, which involves the reaction of the ketone with a methoxylamine reagent. This process converts the keto group into an oxime, which can prevent tautomerization and lead to more stable and reproducible chromatographic peaks. youtube.com Following methoximation, silylation is often performed to derivatize any other active hydrogens in the molecule, further increasing volatility. youtube.com

Another widely used derivatizing agent for aldehydes and ketones is O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA). researchgate.netsigmaaldrich.com PFBHA reacts with the carbonyl group to form a stable oxime derivative that is highly sensitive to electron capture detection (ECD) in GC, allowing for trace-level analysis. researchgate.net

Alkylthiolation, using reagents like dimethyl disulfide, is a specific derivatization technique used to determine the position of double bonds in unsaturated ketones. wiley.com This method involves the addition of the alkylthiol across the double bond, and the resulting derivative provides characteristic fragmentation patterns in mass spectrometry that reveal the original location of the unsaturation. wiley.com

Common Derivatizing Agents for Ketones:

| Derivatizing Agent | Functional Group Targeted | Purpose |

| Methoxyamine hydrochloride | Ketone | Prevents tautomerization, stabilizes α-keto acids. youtube.com |

| N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | Hydroxyl, carboxyl, amine, thiol | Increases volatility and reduces polarity. youtube.com |

| O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) | Ketone, Aldehyde | Enhances sensitivity for GC-ECD or GC-MS analysis. researchgate.netsigmaaldrich.com |

| Dimethyl disulfide | Alkene | Determination of double bond position. wiley.com |

Functionalization of the Alkene Moiety

The alkene functionality in 7-Octen-3-one, 4,6-dimethyl- offers a site for a variety of chemical transformations to introduce new functional groups. Standard alkene reactions can be applied, although the presence of the ketone may influence reactivity and selectivity.

One of the most fundamental reactions of alkenes is hydrogenation. The selective hydrogenation of the carbon-carbon double bond in the presence of a ketone can be challenging. Catalysts based on palladium, for example, tend to preferentially hydrogenate the C=C bond over the C=O bond. pnnl.gov This would convert 7-Octen-3-one, 4,6-dimethyl- into 4,6-dimethyloctan-3-one.

Electrophilic addition reactions, such as hydrohalogenation (with HBr, HCl) or hydration (acid-catalyzed addition of water), would proceed according to Markovnikov's rule, with the electrophile adding to the less substituted carbon of the double bond. Oxidation of the alkene can lead to a variety of products. Epoxidation, using a peroxy acid like m-CPBA, would form an epoxide. Dihydroxylation, with reagents like osmium tetroxide or cold, dilute potassium permanganate, would yield a diol. Ozonolysis, followed by a reductive or oxidative workup, can cleave the double bond to produce smaller carbonyl compounds.

Transformations of the Ketone Functionality

The ketone group in 7-Octen-3-one, 4,6-dimethyl- is also amenable to a wide range of chemical transformations. Reduction of the ketone to a secondary alcohol can be achieved using various reducing agents. Sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reagents for this purpose. The choice of reagent can be critical for selectivity, especially in the presence of the alkene. NaBH₄ is generally milder and less likely to reduce the C=C double bond compared to LiAlH₄.

The ketone can also be converted into other functional groups. For example, reaction with a primary amine can form an imine, while reaction with a secondary amine can lead to an enamine. The Wittig reaction provides a method for converting the ketone into an alkene by reacting it with a phosphorus ylide. Grignard reagents or organolithium compounds can add to the carbonyl carbon to form a tertiary alcohol.

Mechanistic Studies of 7-Octen-3-one, 4,6-dimethyl- Reactions

While specific mechanistic studies on reactions involving 7-Octen-3-one, 4,6-dimethyl- are scarce in the literature, the general mechanisms of reactions involving γ,δ-unsaturated ketones are well-established.

Photochemical reactions of γ,δ-unsaturated ketones have been a subject of interest. Upon irradiation, these compounds can undergo various transformations, including photocyclization. acs.org For instance, visible light-initiated radical addition to β,γ-unsaturated ketones can trigger a cascade process involving a 1,2-carbonyl migration, leading to 1,3-difunctionalized products. nih.gov

In the context of atmospheric chemistry, the OH radical-initiated oxidation of unsaturated ketones is an important degradation pathway. researchgate.netcopernicus.orgcopernicus.org The reaction typically proceeds via the addition of the OH radical to the C=C double bond, forming a radical intermediate that can then react with molecular oxygen. copernicus.org The subsequent reactions of the resulting peroxy radical with nitric oxide (NO) can lead to the formation of a variety of oxygenated products. researchgate.netcopernicus.org The position of the methyl groups and the double bond in 7-Octen-3-one, 4,6-dimethyl- would influence the stability of the intermediate radicals and thus the distribution of the final products.

The hydrogenation of unsaturated ketones over metal catalysts has also been the subject of mechanistic investigations. pnnl.gov Density functional theory (DFT) calculations have been used to explore the reaction pathways and activation barriers for the hydrogenation of the C=C and C=O bonds on different metal surfaces. pnnl.gov Such studies indicate that the selectivity is often controlled by the relative activation energies for the hydrogenation of the two different functional groups. pnnl.gov

Elucidation of Reaction Pathways and Transition States

The synthesis of γ,δ-unsaturated ketones, the class to which 7-Octen-3-one, 4,6-dimethyl- belongs, is often achieved through sigmatropic rearrangements, most notably the Claisen rearrangement. In a hypothetical context, one could envision a synthetic route to 7-Octen-3-one, 4,6-dimethyl- utilizing a variation of this reaction. This would likely involve a specifically substituted allyl vinyl ether precursor that, upon heating, would rearrange through a concerted, pericyclic transition state to form the target ketone.

Computational chemistry, a powerful tool for elucidating reaction mechanisms, could theoretically be employed to model the transition state of such a rearrangement. These studies would involve calculating the energies of various conformational approaches (e.g., chair vs. boat-like transition states) to predict the stereochemical outcome and activation energy of the reaction. However, no such computational studies specific to the formation of 7-Octen-3-one, 4,6-dimethyl- have been published.

Kinetic Studies of Formative and Transformative Reactions

Kinetic studies are crucial for understanding the rate at which a chemical reaction proceeds and the factors that influence it. For the formation of 7-Octen-3-one, 4,6-dimethyl-, kinetic experiments would involve monitoring the concentration of reactants and products over time under various conditions (e.g., temperature, catalyst concentration). This data would allow for the determination of the reaction order, rate constant, and activation parameters.

Similarly, kinetic studies of the transformations of 7-Octen-3-one, 4,6-dimethyl- would provide insight into its reactivity. Potential transformations could include hydrogenation of the double bond, reduction of the ketone, or various addition reactions. Again, the scientific literature lacks any published kinetic data for either the formation or the subsequent reactions of this specific compound.

Sophisticated Spectroscopic and Chromatographic Methodologies for 7 Octen 3 One, 4,6 Dimethyl Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the definitive identification of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides unparalleled insight into the chemical environment of individual atoms, allowing for a comprehensive mapping of the molecular structure. The analysis of 7-Octen-3-one, 4,6-dimethyl- involves a multi-faceted NMR approach, utilizing one-dimensional and two-dimensional techniques to assemble the structural puzzle.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy offers the initial and most direct insight into the hydrogen framework of a molecule. For 7-Octen-3-one, 4,6-dimethyl-, the ¹H NMR spectrum provides key information regarding the number of distinct proton environments, their electronic surroundings (chemical shift), their neighboring protons (spin-spin splitting), and the number of protons of each type (integration).

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Studies

Complementing the proton data, Carbon-13 NMR (¹³C NMR) spectroscopy maps the carbon skeleton of the molecule. Each unique carbon atom in 7-Octen-3-one, 4,6-dimethyl- would theoretically produce a distinct signal in the ¹³C NMR spectrum, with its chemical shift indicating its functional group and electronic environment (e.g., carbonyl, olefinic, aliphatic).

Similar to the proton NMR data, specific experimental ¹³C NMR chemical shifts for 7-Octen-3-one, 4,6-dimethyl- have not been reported in surveyed scientific literature and databases.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecular fragments, two-dimensional (2D) NMR techniques are indispensable.

Correlation Spectroscopy (COSY): This experiment would reveal proton-proton couplings within the 7-Octen-3-one, 4,6-dimethyl- structure, allowing for the tracing of adjacent proton networks, such as the ethyl group and the protons along the octene chain.

Heteronuclear Single Quantum Coherence (HSQC): This technique correlates each proton signal with the carbon atom to which it is directly attached. It would be instrumental in assigning the carbon signals based on the more readily interpretable proton spectrum.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy is crucial for establishing long-range (typically 2-3 bond) correlations between protons and carbons. This would be key to connecting the carbonyl group to the adjacent methylene (B1212753) and methine protons, and linking the various methyl groups to their respective positions on the carbon backbone.

Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment provides information about the spatial proximity of protons. For a flexible acyclic molecule like 7-Octen-3-one, 4,6-dimethyl-, NOESY could help to determine preferred conformations in solution.

Detailed experimental data from these 2D NMR studies are not currently available in the public domain for 7-Octen-3-one, 4,6-dimethyl-.

Mass Spectrometry (MS) Applications in Molecular Identification

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides essential information about the molecular weight of a compound and, through fragmentation analysis, offers valuable clues about its structure.

Electron Ionization Mass Spectrometry (EI-MS) Fragmentation Patterns

In Electron Ionization Mass Spectrometry (EI-MS), high-energy electrons bombard the molecule, causing it to ionize and fragment in a reproducible manner. The resulting fragmentation pattern is a characteristic "fingerprint" of the molecule. For 7-Octen-3-one, 4,6-dimethyl-, the molecular ion peak (M⁺) would confirm the molecular weight.

Specific, experimentally determined EI-MS fragmentation patterns for 7-Octen-3-one, 4,6-dimethyl- are not documented in readily accessible scientific literature. However, a theoretical analysis suggests that common fragmentation pathways for ketones would be observed. This would likely include McLafferty rearrangement and alpha-cleavage adjacent to the carbonyl group, leading to the formation of characteristic fragment ions.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem Mass Spectrometry (MS/MS) is a more advanced technique that involves isolating a specific ion (often the molecular ion) and subjecting it to further fragmentation. This allows for a more detailed investigation of the ion's structure and can be used to confirm the connectivity of atoms within the molecule.

There is no available information in the scientific literature regarding the application of tandem mass spectrometry for the structural confirmation of 7-Octen-3-one, 4,6-dimethyl-.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry is a critical technique for the unambiguous determination of a compound's elemental composition by measuring its mass-to-charge ratio (m/z) with extremely high accuracy. For 7-Octen-3-one, 4,6-dimethyl-, which has the molecular formula C₁₀H₁₈O, HRMS provides an exact mass measurement that can distinguish it from other compounds with the same nominal mass.

The theoretical exact mass is calculated based on the masses of the most abundant isotopes of its constituent elements (¹²C, ¹H, and ¹⁶O). This high-precision measurement, typically within a few parts per million (ppm) of the theoretical value, provides strong evidence for the assigned molecular formula, lending high confidence to the compound's identity.

Table 1: HRMS Data for 7-Octen-3-one, 4,6-dimethyl-

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₀H₁₈O |

| Calculated Exact Mass ([M]+) | 154.1358 u |

| Common Adducts | [M+H]⁺, [M+Na]⁺ |

| Calculated Exact Mass ([M+H]⁺) | 155.1436 u |

| Required Mass Accuracy | < 5 ppm |

Vibrational and Electronic Spectroscopy for Functional Group Analysis

Infrared (IR) Spectroscopy for Carbonyl and Alkene Signatures

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of 7-Octen-3-one, 4,6-dimethyl- is expected to show distinct absorption bands characteristic of its key structural features: a ketone (carbonyl group) and a terminal alkene.

The most prominent feature would be a strong, sharp absorption band corresponding to the C=O stretching vibration of the aliphatic ketone. Another key set of signals would arise from the vinyl group (C=CH₂), including the C=C stretching vibration and various C-H stretching and bending vibrations.

Table 2: Characteristic IR Absorption Bands for 7-Octen-3-one, 4,6-dimethyl-

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Ketone (C=O) | Stretch | 1715 - 1725 | Strong |

| Alkene (=C-H) | Stretch | 3070 - 3090 | Medium |

| Alkene (C=C) | Stretch | 1640 - 1650 | Medium |

| Alkane (C-H) | Stretch | 2850 - 2960 | Strong |

| Alkene (=CH₂) | Out-of-Plane Bend | 910 - 920 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The structural components capable of absorbing UV or visible light are known as chromophores. In 7-Octen-3-one, 4,6-dimethyl-, the primary chromophore is the isolated carbonyl group of the ketone.

The carbonyl group undergoes a weak n→π* electronic transition, which is expected to result in an absorption band in the near-UV region. The isolated carbon-carbon double bond is also a chromophore, but its π→π* transition occurs at a much shorter wavelength, typically in the vacuum UV region (<200 nm), and is often not observed with standard laboratory spectrophotometers.

Table 3: Expected UV-Vis Absorption Data for 7-Octen-3-one, 4,6-dimethyl-

| Chromophore | Electronic Transition | Expected λmax (nm) | Molar Absorptivity (ε) |

|---|---|---|---|

| Carbonyl (C=O) | n→π* | ~270 - 290 | Low (~15-30 L·mol⁻¹·cm⁻¹) |

Advanced Chromatographic Techniques for Separation and Purity Assessment

Gas Chromatography (GC) for Volatility-Based Separations

Gas Chromatography (GC) is the premier technique for the separation and analysis of volatile and thermally stable compounds like 7-Octen-3-one, 4,6-dimethyl-. nist.gov In GC, the compound is vaporized and separated based on its partitioning between a stationary phase (in a capillary column) and a mobile gas phase. mdpi.com

The choice of the stationary phase is crucial for achieving good separation. A non-polar stationary phase, such as one based on polydimethylsiloxane (B3030410) (e.g., SE-30 or DB-1), would separate components primarily based on their boiling points. The retention index (RI) is a standardized measure of a compound's retention time, which aids in its identification. For the closely related isomer 7-Octen-4-one, 3,6-dimethyl-, a retention index has been reported on an SE-30 column, suggesting a similar value would be expected for the target compound. nist.gov

Table 4: Gas Chromatography Parameters for the Analysis of C₁₀H₁₈O Isomers

| Parameter | Typical Value/Condition |

|---|---|

| Technique | Capillary Gas Chromatography |

| Detector | Flame Ionization Detector (FID), Mass Spectrometer (MS) |

| Typical Stationary Phase | SE-30 (non-polar) |

| Reported Retention Index (for isomer 7-Octen-4-one, 3,6-dimethyl-) nist.gov | 1125 |

High-Performance Liquid Chromatography (HPLC) for Non-Volatile Impurities

While GC is ideal for the analysis of the volatile target compound itself, High-Performance Liquid Chromatography (HPLC) is better suited for the detection and quantification of non-volatile or thermally labile impurities that may be present. mdpi.com This is crucial for a comprehensive purity assessment.

A reversed-phase HPLC method would typically be employed. In this setup, the stationary phase is non-polar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. Non-volatile impurities, such as unreacted starting materials, catalysts, or degradation products, can be effectively separated and quantified using this technique.

Table 5: Typical HPLC Configuration for Purity Analysis

| Parameter | Typical Condition |

|---|---|

| Mode | Reversed-Phase |

| Stationary Phase | C18 (Octadecylsilane) |

| Mobile Phase | Acetonitrile/Water Gradient |

| Detector | UV (at a low wavelength like 210 nm) or Evaporative Light Scattering Detector (ELSD) |

Compound Index

Chiral Gas Chromatography for Enantiomeric Resolution

Many molecules, including ketones like 7-Octen-3-one, 4,6-dimethyl-, can exist as enantiomers—non-superimposable mirror images that may exhibit different biological and sensory properties. gcms.cz Chiral gas chromatography (GC) is the premier technique for separating these optical isomers. nih.gov The separation is achieved by using a chiral stationary phase (CSP) within the GC capillary column.

The mechanism relies on the formation of transient, diastereomeric complexes between the enantiomers of the analyte and the chiral selector of the CSP. researchgate.net Derivatized cyclodextrins are among the most versatile and widely used CSPs for the analysis of flavor and fragrance compounds. chromatographyonline.com Differences in the stability of these complexes for each enantiomer result in different retention times, enabling their separation and individual quantification. researchgate.net The selection of the appropriate cyclodextrin (B1172386) derivative and the optimization of GC conditions, such as temperature programming and carrier gas flow rate, are critical for achieving baseline resolution. gcms.cz

Interactive Table: Typical Chiral GC Parameters for Ketone Enantiomer Separation

| Parameter | Typical Value/Condition | Purpose |

| Column Type | Fused Silica Capillary | Provides high efficiency and inertness. |

| Stationary Phase | Derivatized β- or γ-Cyclodextrin | Chiral selector for differential interaction. |

| Column Dimensions | 30 m length x 0.25 mm I.D. x 0.25 µm film | Standard dimensions for high-resolution separation. |

| Carrier Gas | Helium or Hydrogen | Mobile phase to transport analytes. |

| Oven Program | Isothermal or slow ramp (e.g., 2°C/min) | Optimizes separation by leveraging thermodynamic differences. researchgate.net |

| Injector Type | Split/Splitless | Allows for analysis of varying concentrations. |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | Provides quantitative or structural information. |

Integrated Chromatographic-Spectroscopic Platforms

Hyphenated techniques, which couple the separation power of chromatography with the identification capabilities of spectroscopy, are indispensable for analyzing complex volatile mixtures.

Gas chromatography-mass spectrometry (GC-MS) is a robust and widely used technique for the definitive identification and quantification of volatile compounds like 7-Octen-3-one, 4,6-dimethyl-. bohrium.combiomedgrid.com In this system, the GC column separates individual components from a mixture before they enter the mass spectrometer.

Identification: As each compound elutes from the GC, it is ionized, typically by electron impact (EI). This process fragments the molecule into a unique pattern of ions based on its structure. This fragmentation pattern, or mass spectrum, serves as a molecular "fingerprint." The identity of 7-Octen-3-one, 4,6-dimethyl- can be confirmed by matching its experimental mass spectrum against established spectral libraries, such as the NIST database. diabloanalytical.com Further confidence is achieved by comparing its calculated retention index (RI) with published values for the same GC column type. umass.edu

Quantification: For quantitative analysis, a known amount of an internal standard is added to the sample. ttb.gov By comparing the peak area of the target analyte to the peak area of the internal standard, and using a previously established calibration curve, the precise concentration of 7-Octen-3-one, 4,6-dimethyl- in the sample can be determined. srce.hr GC-MS systems, particularly those with triple quadrupole analyzers (GC-MS/MS), offer exceptional sensitivity and selectivity for trace-level quantification. srce.hr

Interactive Table: Illustrative GC-MS Identification Data for a Volatile Ketone

| Parameter | Example Data | Description |

| Retention Time (min) | 12.5 | Time taken for the compound to elute from the GC column under specific conditions. |

| Retention Index (RI) | 1150 (on a DB-5 column) | A normalized retention value used to compare data across different systems. umass.edu |

| Key Mass Fragments (m/z) | 57, 71, 85, 99, 154 | The mass-to-charge ratios of characteristic ion fragments used for library matching. |

| Identification Method | Mass Spectrum Library Match (>90%) & RI Match | High-confidence identification requires both spectral and chromatographic data agreement. |

Gas chromatography-ion mobility spectrometry (GC-IMS) is an increasingly popular technique that adds another dimension of separation to conventional GC. kosfaj.orgmdpi.com After separation by the GC column, analytes are ionized and enter an IMS drift tube. Here, the ions are separated based on their mobility through a drift gas under the influence of an electric field. nih.gov This mobility is dependent on the ion's size, shape, and charge. chromatographyonline.com

The result is a two-dimensional plot of GC retention time versus IMS drift time, which creates a highly specific fingerprint of a sample's volatile profile. nih.gov This technique is particularly valuable for the non-targeted analysis of complex samples, allowing for rapid comparison and differentiation of products based on their VOC patterns. kosfaj.org Ketones, aldehydes, and alcohols are classes of compounds that are well-characterized by GC-IMS, making it a suitable method for profiling samples containing 7-Octen-3-one, 4,6-dimethyl-. mdpi.comresearcher.life

While instrumental detectors can identify and quantify compounds, they cannot describe their smell. Gas chromatography-olfactometry (GC-O) directly links a chemical stimulus to a sensory response by using the human nose as a highly sensitive detector. wikipedia.orgresearchgate.net In a GC-O setup, the effluent from the GC column is split, with one portion directed to a conventional detector (MS or FID) and the other to a heated sniffing port, where a trained assessor evaluates the aroma. aidic.it

Interactive Table: Example GC-O Data for Aroma Profiling

| Retention Time (min) | Odor Descriptor | Flavor Dilution (FD) Factor | Potential Compound |

| 10.2 | Mushroom, earthy | 256 | 1-Octen-3-one (B146737) |

| 12.5 | Citrus, green | 64 | 7-Octen-3-one, 4,6-dimethyl- |

| 15.8 | Fruity, pear | 1024 | Ethyl octanoate |

| 18.1 | Floral, rose | 128 | Linalool |

Chemometric and Data Science Approaches in Spectroscopic Analysis

The large and complex datasets generated by modern hyphenated techniques like GC-MS and GC-IMS necessitate the use of chemometrics and data science for effective interpretation. nih.govacs.org These multivariate analysis methods are used to extract meaningful information, identify patterns, and build predictive models from the data. nih.gov

Principal Component Analysis (PCA): PCA is an unsupervised technique used for exploratory data analysis. It reduces the dimensionality of the data while retaining most of the variance. shimadzu.com When applied to a set of GC-MS chromatograms, PCA can reveal groupings, trends, or outliers among samples without any prior knowledge of their classification. nih.gov

Partial Least Squares-Discriminant Analysis (PLS-DA) and Orthogonal PLS-DA (OPLS-DA): These are supervised methods used to build a model that explains the variation between pre-defined classes of samples (e.g., authentic vs. counterfeit products). researchgate.net By analyzing the loadings plot from an OPLS-DA model, researchers can identify the specific compounds (variables), such as 7-Octen-3-one, 4,6-dimethyl-, that are most influential in discriminating between the sample groups. This is invaluable for identifying chemical markers related to quality, origin, or processing. chromatographyonline.com

Theoretical and Computational Studies of 7 Octen 3 One, 4,6 Dimethyl

Quantum Chemical Calculations for Molecular and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These computational methods can predict molecular geometry, electronic distribution, and other key characteristics.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is often employed to determine optimized molecular geometries, vibrational frequencies, and electronic properties. For a molecule like 7-Octen-3-one, 4,6-dimethyl-, DFT calculations would typically be used to predict bond lengths, bond angles, and dihedral angles. Furthermore, analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), would provide insights into the molecule's reactivity and electronic transitions. However, specific DFT studies focused on 7-Octen-3-one, 4,6-dimethyl- are not available in the reviewed literature.

Ab Initio and Semi-Empirical Methods

Ab initio methods, which are based on first principles without the inclusion of empirical parameters, and semi-empirical methods, which use some experimental data to simplify calculations, are also valuable tools in computational chemistry. While these methods could be applied to study the molecular and electronic properties of 7-Octen-3-one, 4,6-dimethyl-, no specific research employing these techniques for this compound has been published.

Conformational Analysis and Energy Landscapes

The presence of rotatable single bonds in 7-Octen-3-one, 4,6-dimethyl- suggests the existence of multiple conformers. A thorough conformational analysis would involve systematically rotating these bonds and calculating the potential energy of the resulting structures. This process allows for the identification of the lowest energy (most stable) conformers and the transition states that connect them, thereby mapping out the molecule's energy landscape. Such studies are crucial for understanding the molecule's flexibility and its preferred shapes. At present, a detailed conformational analysis and the corresponding energy landscape for 7-Octen-3-one, 4,6-dimethyl- have not been reported in scientific literature.

Stereochemical Predictions and Chirality Studies

7-Octen-3-one, 4,6-dimethyl- possesses two stereocenters at the C4 and C6 positions, which means it can exist as multiple stereoisomers. Computational methods can be used to predict the relative stabilities of these different isomers (diastereomers and enantiomers). Chirality studies would involve calculating chiroptical properties such as optical rotation and electronic circular dichroism (ECD) to help in the determination of the absolute configuration of the molecule. There is currently a lack of published computational studies on the stereochemical predictions and chirality of 7-Octen-3-one, 4,6-dimethyl-.

Computational Simulation of Spectroscopic Properties

Computational chemistry allows for the prediction of various spectroscopic properties, which can be invaluable for interpreting experimental data and confirming molecular structures.

Predicted NMR Chemical Shifts and Coupling Constants

Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for structure elucidation. Computational methods, often employing DFT, can predict the ¹H and ¹³C NMR chemical shifts and spin-spin coupling constants for a given molecule. These predicted values can then be compared with experimental spectra to verify the structure. For 7-Octen-3-one, 4,6-dimethyl-, while experimental NMR data may exist in certain databases, there are no available computational studies that report predicted NMR chemical shifts and coupling constants.

Vibrational Frequency Calculations and IR Spectra Prediction

Detailed vibrational frequency calculations and corresponding predicted IR spectra for 7-Octen-3-one, 4,6-dimethyl- are not available in published scientific literature.

Mass Spectrometry Fragmentation Pathway Modeling

Specific computational models detailing the mass spectrometry fragmentation pathways of 7-Octen-3-one, 4,6-dimethyl- have not been documented in accessible research.

Computational Elucidation of Reaction Mechanisms

There is no available research that computationally elucidates specific reaction mechanisms involving 7-Octen-3-one, 4,6-dimethyl-.

Biological and Ecological Roles of 7 Octen 3 One, 4,6 Dimethyl : Mechanistic Insights

Occurrence and Biosynthetic Pathways in Natural Systems

The presence of 7-Octen-3-one, 4,6-dimethyl- and its structural variants in the natural world is diverse, highlighting its evolutionary significance in different biological contexts. Its detection in animal defensive secretions, plant volatiles, and the general biosynthetic capabilities of microorganisms point to convergent evolutionary pathways for the production of this and similar ketones.

Identification in Animal Secretions and Chemical Defenses

One of the well-documented occurrences of a closely related isomer of 7-Octen-3-one, 4,6-dimethyl- is in the defensive secretions of certain arachnids. Specifically, E-4,6-dimethyl-6-octen-3-one has been identified as a major organic component of the defensive secretion of the eastern harvestman, Leiobunum vittatum, a common "daddy longlegs" species found in North America. nih.govnih.gov This compound, along with 4-methylheptan-3-one, constitutes the primary chemical defense mechanism for this species. nih.govnih.gov Further research has also identified E-4,6-dimethyl-6-octen-3-one as the chief component in the defensive secretions of another harvestman species, Leiobunum calcar. The secretions of these harvestmen are known to repel various predators, including ants and spiders, functioning as an effective allomone. nih.gov The presence of such ketones in the defensive secretions of Opiliones underscores their role in predator deterrence.

| Species | Compound Identified | Secretion Type | Reference |

| Leiobunum vittatum | E-4,6-dimethyl-6-octen-3-one | Defensive | nih.govnih.gov |

| Leiobunum calcar | E-4,6-dimethyl-6-octen-3-one | Defensive |

Presence in Plant Volatile Profiles and Essential Oils

The genus Tagetes, commonly known as marigolds, is renowned for its production of a wide array of volatile organic compounds, which contribute to its characteristic aroma and biological activities. While the specific compound 7-Octen-3-one, 4,6-dimethyl- is not always explicitly identified, numerous studies on the chemical composition of Tagetes minuta (wild marigold or Mexican marigold) essential oil have revealed the presence of closely related structural isomers and derivatives.

One of the most frequently reported related compounds is dihydrotagetone, which is chemically known as 2,6-Dimethyloct-7-en-4-one. nih.govresearchgate.net This compound is a significant constituent of T. minuta essential oil, with its concentration varying depending on the geographical origin of the plant, the part of the plant analyzed (leaves, flowers), and the developmental stage at which the oil is extracted. researchgate.netresearchgate.net Other identified related ketones in Tagetes oil include tagetone and tagetenone isomers. nih.govscentree.co The complex mixture of these volatile ketones and other terpenes in Tagetes essential oil contributes to its insecticidal and repellent properties.

| Plant Species | Related Compound Identified | Common Name | Reference |

| Tagetes minuta | Dihydrotagetone (2,6-Dimethyloct-7-en-4-one) | Wild Marigold | nih.govresearchgate.net |

| Tagetes minuta | Tagetone | Wild Marigold | nih.govscentree.co |

| Tagetes minuta | Tagetenone | Wild Marigold | scentree.co |

Biosynthesis Routes in Fungi and Microorganisms

The biosynthesis of volatile ketones, including various octenone isomers, in fungi and bacteria is generally understood to originate from the metabolism of fatty acids. oup.comresearchgate.net Microorganisms produce a diverse array of volatile organic compounds (VOCs) through various metabolic pathways. researchgate.net Specifically, methyl ketones are recognized as downstream products of fatty acid metabolism. repec.org

The common pathway involves the β-oxidation of fatty acids. In this process, fatty acids are broken down to produce acetyl-CoA. Incomplete β-oxidation can lead to the formation of β-keto acids, which can then be decarboxylated to yield methyl ketones. nih.gov Another proposed pathway involves the decarboxylation of fatty acids to produce ketones and alcohols. oup.com While these general pathways are established for the microbial production of ketones, specific enzymatic pathways for the biosynthesis of 7-Octen-3-one, 4,6-dimethyl- have not been explicitly elucidated in fungi or bacteria in the available literature. Research into fungal natural product biosynthesis has identified complex pathways for other compounds, often involving polyketide synthases (PKSs), but a direct link to this specific ketone is yet to be established. mcgill.cacdc.govnih.gov

Role as Semiochemicals in Ecological Interactions

Semiochemicals are critical for communication between organisms, influencing behaviors such as mating, foraging, and defense. 7-Octen-3-one, 4,6-dimethyl- and its isomers have been implicated in such chemical dialogues, acting as both intraspecific and interspecific signaling molecules.

Pheromonal Activity and Behavioral Modulation (e.g., Manicone, Eldanolide Analogs)

A structural isomer of 7-Octen-3-one, 4,6-dimethyl-, specifically (E)-4,6-dimethyl-4-octen-3-one, is a well-known insect pheromone called manicone. acs.org Pheromones are chemical signals that trigger a social response in members of the same species. Manicone has been identified as a component of the alarm pheromone in certain ant species. For instance, in the ant Manica rubida, manicone is a key component of the mandibular gland secretion and functions as an alarm pheromone, inducing aggressive and alert behavior in nestmates.

The stereochemistry of these molecules is often crucial for their biological activity. Different isomers can elicit different behavioral responses, or in some cases, be inactive. The synthesis of specific stereoisomers of pheromones is a significant area of chemical research, as it allows for a deeper understanding of the structure-activity relationships that govern these ecological interactions. nih.govnih.gov While the pheromonal activity of manicone is established, there is no direct evidence in the reviewed literature to suggest a similar role for 7-Octen-3-one, 4,6-dimethyl- or its other isomers, nor is there a clear link to the activity of eldanolide analogs.

Kairomonal and Allomonal Functions in Inter-species Communication

Beyond intraspecific communication, the chemical signals of one species can be intercepted by another, leading to interspecific interactions. When the signal benefits the receiver at the expense of the emitter, it is termed a kairomone. Conversely, if the signal benefits the emitter by modifying the behavior of the receiver, it is an allomone.

The defensive secretions of harvestmen, which contain E-4,6-dimethyl-6-octen-3-one, serve as a clear example of an allomonal function. nih.gov These secretions effectively deter predators, thereby benefiting the harvestman. nih.gov The irritating and repellent nature of these compounds provides a survival advantage.

While the allomonal role of the related isomer in harvestman defense is established, there is a lack of specific research identifying 7-Octen-3-one, 4,6-dimethyl- as a kairomone. In principle, predators or parasitoids could evolve to use this compound as a cue to locate their prey or hosts. For example, some predators of bark beetles use the beetles' own pheromones as kairomones to locate them. However, no such specific kairomonal interactions involving 7-Octen-3-one, 4,6-dimethyl- have been documented in the reviewed scientific literature.

Mechanisms of Biological Activity (excluding clinical human trial data)

Exposure to 1-octen-3-ol (B46169) resulted in the loss of dopaminergic neurons and a decrease in dopamine (B1211576) levels in the brains of these flies. nih.govnih.gov The proposed mechanism involves the interference with the packaging of dopamine into synaptic vesicles. nih.govnih.gov This disruption can lead to increased auto-oxidation of dopamine, generating oxidative stress and reactive dopamine metabolites that are damaging to neurons. nih.gov Furthermore, 1-octen-3-ol was found to inhibit the uptake of dopamine in human cell lines that express the human plasma membrane dopamine transporter (DAT) and the vesicular monoamine transporter (VMAT2). nih.gov Overexpression of VMAT could rescue the dopamine toxicity and neurodegeneration, indicating the critical role of this transporter in the observed neurotoxic effects. nih.govnih.gov

These findings suggest that other fungal VOCs with similar structural features, potentially including 7-Octen-3-one, 4,6-dimethyl-, could exert neurotoxic effects through similar mechanisms involving the disruption of dopamine regulation. oup.com However, without direct experimental evidence, this remains a hypothesis. The neurotoxic potential of many fungal VOCs is an area of growing concern, particularly in the context of indoor air quality and "sick building syndrome". nih.govrutgers.edu

Table 1: Effects of 1-octen-3-ol on Dopaminergic Systems in Model Organisms

| Model Organism/System | Compound | Observed Effect | Proposed Mechanism | Reference |

|---|---|---|---|---|

| Drosophila melanogaster | 1-octen-3-ol | Loss of dopaminergic neurons, decreased dopamine levels, locomotor defects | Disruption of dopamine packaging into synaptic vesicles, leading to oxidative stress | nih.govnih.gov |

Specific studies detailing the antimicrobial and antifungal action mechanisms of 7-Octen-3-one, 4,6-dimethyl- are scarce. Nevertheless, research on the closely related compound 1-octen-3-ol and other α,β-unsaturated ketones offers valuable insights into potential mechanisms.

The primary proposed mechanism of antimicrobial and antifungal activity for compounds like 1-octen-3-ol is the disruption of cell membrane integrity. nih.govresearchgate.net Studies have shown that 1-octen-3-ol can cause leakage of cellular constituents, indicating damage to the cell membrane's permeability barrier. nih.govresearchgate.net This disruption of the membrane can lead to the loss of essential ions and molecules, ultimately resulting in cell death. The antimicrobial activity of such compounds is often dependent on the balance between their hydrophilic and hydrophobic properties, which influences their interaction with the microbial cell membrane. core.ac.uk

For α,β-unsaturated ketones, a key structural feature is the Michael acceptor system, which can react with nucleophiles such as the thiol groups of cysteine residues in proteins. nih.gov This reactivity can lead to the inactivation of essential enzymes and disruption of cellular processes. The cytotoxicity of some α,β-unsaturated ketones has been shown to be reduced in the presence of N-acetylcysteine, a thiol-containing compound, which supports the role of Michael addition in their biological activity. nih.gov

The antimicrobial spectrum of these compounds can vary. For instance, 1-octen-3-ol has demonstrated strong antibacterial activity, particularly against Gram-positive bacteria, and also inhibits fungal growth and spore germination. nih.govresearchgate.net

Table 2: Antimicrobial Activity of 1-octen-3-ol

| Organism Type | Specific Organisms | Activity | Proposed Mechanism | Reference |

|---|---|---|---|---|

| Gram-positive bacteria | Staphylococcus aureus, Bacillus subtilis, Staphylococcus epidermidis | Strong antibacterial | Disruption of cell membrane permeability | nih.govresearchgate.net |

| Gram-negative bacteria | Escherichia coli, Pseudomonas aeruginosa | Antibacterial | Disruption of cell membrane permeability | nih.govresearchgate.net |

There is no specific information available on the enzymatic biotransformation and metabolism of 7-Octen-3-one, 4,6-dimethyl-. However, general metabolic pathways for alkenes and ketones in microorganisms, particularly yeasts, have been described and may provide a model for its potential degradation.

In yeasts such as Candida maltosa, the metabolism of aliphatic ketones can proceed through two main pathways:

Baeyer-Villiger Oxidation: This pathway involves the oxygenation of the ketone by a Baeyer-Villiger monooxygenase (BVMO) to form an ester. This ester can then be hydrolyzed to an alcohol and a carboxylic acid, which can enter central metabolic pathways. nih.govresearchgate.net

Reduction to a Secondary Alcohol: The ketone can be reduced to the corresponding secondary alcohol by a keto reductase. This alcohol can then be further metabolized. nih.govresearchgate.net

Given that 7-Octen-3-one, 4,6-dimethyl- is an unsaturated ketone, its metabolism could also involve the reduction of the carbon-carbon double bond by ene-reductases, which are found in various fungi. mycosphere.org The metabolism of alkenes in some yeasts can also lead to the formation of ketones, suggesting that the pathways for these two functional groups can be interconnected. nih.gov

In mammals, the biotransformation of xenobiotics like 7-Octen-3-one, 4,6-dimethyl- would likely involve cytochrome P450 (CYP) enzymes in the liver. mdpi.comsemanticscholar.orgresearchgate.net These enzymes can catalyze a variety of reactions, including hydroxylation, epoxidation of the double bond, and oxidation of the alkyl groups. The resulting metabolites would then typically be conjugated with molecules like glucuronic acid or sulfate (B86663) to increase their water solubility and facilitate their excretion.

Direct structure-activity relationship (SAR) studies for 7-Octen-3-one, 4,6-dimethyl- are not available. However, general SAR principles for the antimicrobial activity of ketones and α,β-unsaturated ketones have been established.

For antimicrobial ketones and alcohols, the length of the alkyl chain is a critical factor influencing bioactivity. Generally, antimicrobial activity increases with increasing alkyl chain length up to a certain point, after which it may decrease due to reduced water solubility. dtic.mil This parabolic relationship suggests an optimal balance between lipophilicity, which allows the compound to partition into the cell membrane, and aqueous solubility, which is necessary for it to reach the target cell. dtic.mil

In the case of α,β-unsaturated ketones, the presence of a non-sterically hindered Michael acceptor is considered an essential structural requirement for cytotoxic and antimicrobial activity. nih.gov Modifications to the structure that affect the electrophilicity of the β-carbon or the steric accessibility of the double bond can significantly impact bioactivity. The nature and position of substituents on the carbon framework can also influence activity. For example, in a series of chalcones (a type of α,β-unsaturated ketone), the presence of electron-withdrawing groups on the aromatic rings was found to increase antimicrobial activity, while electron-donating groups decreased it. researchgate.net

The dimethyl substitution at positions 4 and 6 in 7-Octen-3-one, 4,6-dimethyl- could influence its biological activity in several ways. These methyl groups could affect its lipophilicity, its interaction with biological targets, and its susceptibility to metabolic degradation. Without specific studies, the precise impact of these structural features on the bioactivity of 7-Octen-3-one, 4,6-dimethyl- remains to be determined.

Advanced Research Applications and Future Directions for 7 Octen 3 One, 4,6 Dimethyl

Role as Synthetic Intermediates in Complex Molecule Synthesis

Unsaturated ketones are highly valued in organic synthesis as versatile building blocks. The conjugated system of the double bond and the carbonyl group in α,β-unsaturated ketones allows for a variety of chemical transformations, including conjugate additions (Michael reaction) and reductions, making them pivotal intermediates in the construction of complex molecular frameworks.

While specific documented syntheses using 7-Octen-3-one, 4,6-dimethyl- as a starting material are not widely reported in peer-reviewed literature, its structure makes it a highly plausible and valuable precursor for the synthesis of complex, biologically active natural products. A prominent example is its structural relationship to serricornin (B20688), the female-produced sex pheromone of the notorious cigarette beetle (Lasioderma serricorne), a significant pest of stored tobacco and food products. nih.govfao.org

Serricornin's chemical structure is (4S,6S,7S)-7-hydroxy-4,6-dimethyl-3-nonanone. Notably, this pheromone shares the core 4,6-dimethyl-3-one skeleton with the subject compound. The synthesis of serricornin is a key area of research for developing pest management strategies. nih.gov Documented syntheses of serricornin often start from chiral precursors like (2S,4S)-2,4-dimethyl-1,5-pentanediol to establish the correct stereochemistry. nih.govfao.org However, 7-Octen-3-one, 4,6-dimethyl- represents a strategic potential intermediate. Through stereoselective chemical reactions, such as a directed reduction of the double bond and stereospecific reduction of the ketone group, it is chemically feasible to convert 7-Octen-3-one, 4,6-dimethyl- into the various stereoisomers of serricornin. This potential synthetic pathway underscores its importance as a versatile intermediate for accessing complex and economically important molecules like insect pheromones.

Application in Chemosensory Science and Aroma Research

The study of volatile organic compounds is crucial for understanding the flavor and fragrance of foods and consumer products. Ketones, particularly those with unsaturated carbon chains, are often potent contributors to aroma profiles.

The specific odor profile of 7-Octen-3-one, 4,6-dimethyl- is not extensively documented in scientific literature. However, by examining its structural analogues, its potential sensory characteristics can be inferred. The location of methyl groups and the position of the double bond within the carbon chain are critical determinants of a molecule's aroma profile.

For instance, the related compound 1-Octen-3-one (B146737) is a well-known potent aroma compound, largely responsible for the characteristic metallic and mushroom-like scent of many foods and even the smell of metal on skin. wikipedia.org In contrast, isomers of the target compound, such as 4,7-Dimethyloct-6-en-3-one (commonly known as Dimethyl Octenone), are utilized in the fragrance industry for their distinct citrus, fresh, and fruity notes, often described as having a bitter grapefruit character. scentree.coperfumersapprentice.comthegoodscentscompany.comgivaudan.comperfumiarz.comfragranceconservatory.com

Table 1: Comparison of Aroma Profiles of 7-Octen-3-one, 4,6-dimethyl- and Related Ketones

| Compound Name | CAS Number | Common Name | Reported Aroma Profile |

|---|---|---|---|

| 7-Octen-3-one, 4,6-dimethyl- | 63323-26-2 | N/A | Not well-documented; potentially complex fruity, green, or earthy notes. |

| 1-Octen-3-one | 4312-99-6 | Amyl vinyl ketone | Strong metallic, mushroom-like odor. wikipedia.org |

| 4,7-Dimethyloct-6-en-3-one | 2550-11-0 | Dimethyl Octenone | Citrus, fresh, fruity, with bitter grapefruit nuances. thegoodscentscompany.comgivaudan.com |

AEDA is a gas chromatography-olfactometry (GC-O) technique used to identify the most potent odorants in a sample. The process involves:

Extraction: The volatile compounds from a sample (e.g., food, beverage) are extracted using a solvent or other methods like solid-phase microextraction (SPME).

Serial Dilution: The resulting extract is serially diluted, typically in factors of two or three.

GC-O Analysis: Each dilution is then analyzed by a human assessor using GC-O. In this technique, the effluent from the gas chromatograph is split, with one part going to a detector (like a mass spectrometer) and the other to a sniffing port. The assessor records the time and description of any odor they detect.

Flavor Dilution (FD) Factor: As the extract becomes more dilute, weaker aroma compounds are no longer detected. The highest dilution at which an odorant can still be perceived is recorded. This dilution value is known as the Flavor Dilution (FD) factor.

Compounds with high FD factors are considered the most significant or "character-impact" odorants of the sample. While no specific AEDA studies featuring 7-Octen-3-one, 4,6-dimethyl- have been published, this methodology would be the standard approach to evaluate its sensory relevance if it were identified in a food's volatile profile. For example, AEDA has been successfully used to identify key ketones contributing to the aroma of products like smoke-cured pork leg and coffee. mdpi.com

Research into Biopesticide and Pest Management Development

The search for effective and environmentally benign alternatives to synthetic pesticides has led researchers to investigate naturally occurring chemicals, or their synthetic equivalents, for pest management.

"Nature-identical" compounds are substances synthesized in a lab that are structurally identical to molecules found in nature. This approach is gaining traction in crop protection as it can offer targeted activity with potentially lower environmental impact. A critical first step in this process is the identification of bioactive compounds from natural sources.

Interestingly, a compound structurally very similar to the subject of this article, identified as 4-Octene, 2,6-dimethyl-, [S-(Z)]-, has been found as a prevalent volatile compound in the female of the giant water bug, Lethocerus indicus, a traditional edible insect. tandfonline.com The presence of such dimethyl-octene structures in insects suggests they may play roles in chemical communication or defense. If 7-Octen-3-one, 4,6-dimethyl- were to be identified from a natural source, such as a plant volatile organic compound (VOC) or an insect pheromone, it would become a prime candidate for investigation and potential development as a nature-identical biopesticide for use in crop protection.

The interaction of insects with volatile organic compounds is complex; a single compound can act as an attractant for one species and a repellent for another. The alcohol analogue of the related 1-octen-3-one, 1-octen-3-ol (B46169), is a well-studied example, acting as a powerful attractant for many blood-feeding insects like mosquitoes and biting midges, while simultaneously acting as a repellent for other insect species. researchgate.netresearchgate.net

The most compelling evidence for the potential bioactivity of 7-Octen-3-one, 4,6-dimethyl- comes from its structural similarity to the pheromone serricornin. As a potent sex attractant for the cigarette beetle, serricornin is used in traps to monitor and control this pest. nih.gov This strongly suggests that 7-Octen-3-one, 4,6-dimethyl-, as a close structural analogue and potential precursor, could exhibit similar attractant properties for L. serricorne or related pest species. Such attractants are invaluable tools in integrated pest management (IPM) programs for "lure-and-kill" or mass trapping strategies.

Conversely, other ketones have been identified as effective insect repellents. Therefore, detailed mechanistic studies are essential to characterize the specific behavioral response—attraction or deterrence—that 7-Octen-3-one, 4,6-dimethyl- elicits in various pest insects. This research would be a critical future direction to unlock its full potential in pest management.

Emerging Methodologies for Research on Branched Octenones

The study of branched octenones, including 7-Octen-3-one, 4,6-dimethyl-, is benefiting from the adoption of cutting-edge research methodologies. These new approaches are poised to accelerate the pace of discovery, optimization, and characterization of these complex molecules.

Microfluidic Synthesis and High-Throughput Screening

The synthesis of complex branched molecules like 7-Octen-3-one, 4,6-dimethyl- can be a multifaceted process. Traditional batch synthesis methods are often time-consuming and resource-intensive. Emerging technologies such as microfluidic synthesis and high-throughput screening (HTS) offer a paradigm shift in how these challenges are approached. biopacificmip.orgbmglabtech.com

Microfluidic synthesis utilizes small, interconnected channels to perform chemical reactions in a continuous flow. This technique allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and purity. For a molecule with multiple stereocenters like 7-Octen-3-one, 4,6-dimethyl-, microfluidics could enable rapid optimization of reaction conditions to favor the formation of a desired stereoisomer.

High-throughput screening is a method that allows for the rapid and simultaneous testing of a large number of chemical reactions or biological assays. nih.gov In the context of synthesizing 7-Octen-3-one, 4,6-dimethyl-, HTS can be employed to screen various catalysts, solvents, and reaction conditions in parallel. This dramatically accelerates the discovery of optimal synthetic routes. biopacificmip.org The primary goal of HTS is to identify "hits" or "leads"—in this case, successful reaction conditions—which can then be further investigated and scaled up. bmglabtech.com

| Technology | Application in Branched Octenone Research | Potential Advantages |

| Microfluidic Synthesis | Precise control over the synthesis of 7-Octen-3-one, 4,6-dimethyl-. | Improved reaction yield, higher purity, faster optimization of reaction conditions, enhanced safety. |

| High-Throughput Screening (HTS) | Rapid screening of catalysts, reagents, and conditions for synthesis. | Accelerated discovery of optimal synthetic pathways, reduced consumption of reagents, and cost savings. bmglabtech.com |

Advanced Spectroscopic Probes for In Situ Analysis

Understanding the intricate details of a chemical reaction as it happens is crucial for its optimization. Advanced spectroscopic probes for in situ analysis provide a real-time window into the reaction mixture. This allows researchers to monitor the formation of intermediates, track the consumption of reactants, and identify potential side products without the need for quenching the reaction and performing offline analysis.

For the synthesis of 7-Octen-3-one, 4,6-dimethyl-, techniques such as in situ Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Raman spectroscopy can be invaluable. These methods can provide detailed structural information and kinetic data, leading to a deeper understanding of the reaction mechanism. This knowledge is instrumental in developing more efficient and selective synthetic protocols. The development of combinatorial methodologies that allow for the in situ synthesis and screening of different reactive groups can also simplify the identification of promising reaction pathways. rsc.org

Challenges and Future Avenues in Academic Research

Despite the advancements in synthetic and analytical techniques, the study of complex branched octenones like 7-Octen-3-one, 4,6-dimethyl- presents several ongoing challenges. Addressing these challenges opens up exciting avenues for future academic research.

Overcoming Stereochemical Control Challenges

One of the most significant challenges in the synthesis of 7-Octen-3-one, 4,6-dimethyl- is the control of its stereochemistry. The presence of multiple chiral centers means that a number of stereoisomers can be formed. Achieving high stereoselectivity, the preferential formation of one stereoisomer over others, is a key objective.

Future research will likely focus on the development of novel chiral catalysts and asymmetric synthetic methods to control the stereochemical outcome of the reactions used to synthesize branched octenones. nih.gov The use of substrates with appendages that pre-encode skeletal information, known as σ-elements, is one strategy that can be employed to control the stereochemistry of the products. nih.gov Additionally, advanced purification techniques like preparative chiral chromatography will continue to be essential for the separation of enantiomers on a larger scale. chemistryconnected.com

Sustainable Synthesis and Green Chemistry Approaches

In recent years, there has been a growing emphasis on the development of environmentally friendly chemical processes. The principles of green chemistry provide a framework for designing and implementing more sustainable synthetic routes. mlsu.ac.in

For the synthesis of 7-Octen-3-one, 4,6-dimethyl-, future research will aim to incorporate green chemistry principles such as:

Waste Prevention: Designing synthetic pathways that minimize the generation of waste products. mlsu.ac.in

Atom Economy: Maximizing the incorporation of all materials used in the process into the final product. mlsu.ac.in

Use of Safer Solvents and Auxiliaries: Replacing hazardous solvents with more benign alternatives. mlsu.ac.in

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption. mlsu.ac.in

The development of catalytic reactions, the use of renewable starting materials, and the implementation of solvent-free reaction conditions are all promising avenues for the sustainable synthesis of branched octenones.

| Green Chemistry Principle | Application to 7-Octen-3-one, 4,6-dimethyl- Synthesis |

| Prevention | Design syntheses to avoid waste generation. mlsu.ac.in |

| Atom Economy | Maximize the incorporation of starting materials into the final product. mlsu.ac.in |

| Less Hazardous Chemical Syntheses | Use and generate substances with little to no toxicity. |

| Designing Safer Chemicals | Design chemical products to be effective while having low toxicity. |

| Safer Solvents and Auxiliaries | Minimize or avoid the use of auxiliary substances like solvents. mlsu.ac.in |

| Design for Energy Efficiency | Conduct synthetic methods at ambient temperature and pressure. mlsu.ac.in |

Interdisciplinary Research Integrating Chemical, Biological, and Computational Sciences

The future of research on 7-Octen-3-one, 4,6-dimethyl- and other branched octenones will likely be characterized by a more interdisciplinary approach. The integration of chemical, biological, and computational sciences can provide a more holistic understanding of these molecules.

Computational Chemistry: Quantum mechanical calculations and molecular modeling can be used to predict reaction outcomes, elucidate reaction mechanisms, and design new catalysts with improved selectivity.

Chemical Biology: If 7-Octen-3-one, 4,6-dimethyl- is found to have biological activity, chemical biology approaches can be used to identify its cellular targets and elucidate its mechanism of action.

Integrated Approaches: The combination of high-throughput screening with computational modeling can accelerate the discovery of new synthetic methods and bioactive molecules.

By fostering collaborations between chemists, biologists, and computational scientists, the research community can unlock the full potential of complex molecules like 7-Octen-3-one, 4,6-dimethyl-.

Q & A

Basic Research Questions

Q. How can researchers determine the molecular structure of 7-Octen-3-one, 4,6-dimethyl- using spectroscopic methods?

- Methodology :